molecular formula C11H10F3NO2S B2362903 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 342406-21-7

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

Cat. No. B2362903
M. Wt: 277.26
InChI Key: SCJJREXUFWLWRG-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds can be synthesized using various methods. For instance, 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid, consists of a phenyl ring with a trifluoromethyl group (-CF3) attached, along with an acetic acid functional group .

Scientific Research Applications

  • Anticancer Activity : Tetra-substituted phthalocyanines bearing thiazolidine derivatives, including 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid, have been synthesized and tested for anticancer activity on different cancer cell lines. These compounds showed significant effects on the cell cycle and apoptosis in cancer cells (Bilgiçli et al., 2021).

  • Synthesis and Material Studies : There has been research on the synthesis of thiazolidine-4-one carboxylic acid derivatives, demonstrating the versatility of these compounds in material science. The synthesis processes often involve complex reactions and the formation of various derivatives (Han Shi-qing, 2009).

  • Biochemical Analysis and Spectrometry : Studies have been conducted on the mass spectrometric behavior of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into their chemical structures and potential applications in analytical chemistry (Szabó et al., 1996).

  • Antioxidant Potential : The synthesis of (4R)-thiazolidine carboxylic acid and its evaluation for antioxidant potential highlight the relevance of these compounds in studies related to oxidative stress and potential therapeutic applications (Begum et al., 2020).

  • Antibiofilm Activity : Novel 2-arylimino-3-aryl-thiazolidine-4-ones, designed and synthesized for antibiofilm activity, have shown promise against bacterial biofilms, particularly against Staphylococcus epidermidis. This indicates potential applications in addressing bacterial resistance and infection control (Pan et al., 2010).

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJREXUFWLWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

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